N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a methoxy group, and a hydroxy-methylsulfanylbutyl side chain. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy group and the hydroxy-methylsulfanylbutyl side chain. Key reagents used in these reactions include indole derivatives, methoxy reagents, and thiol compounds. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy-methylsulfanylbutyl side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole core or the side chain.
Substitution: The methoxy group and the hydroxy-methylsulfanylbutyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy-methylsulfanylbutyl side chain can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the indole core or the side chain.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxy-methylsulfanylbutyl side chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes and signaling pathways involved in disease progression .
Comparison with Similar Compounds
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
- N-(2-Hydroxy-4-methylsulfanylbutyl)-4-phenylbutanamide
- N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethoxy)benzamide
- 2-Hydroxy-4-methylthiobutanoic acid
These compounds share similar structural features, such as the hydroxy-methylsulfanylbutyl side chain, but differ in their core structures and functional groups. The unique combination of the indole core and the methoxy group in this compound distinguishes it from these similar compounds, potentially offering different biological activities and applications .
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-20-12-4-3-10-7-14(17-13(10)8-12)15(19)16-9-11(18)5-6-21-2/h3-4,7-8,11,17-18H,5-6,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDPPIKSSSZBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(CCSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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